3-(2,2-Difluoroethyl)-3-methylazetidine
Overview
Description
3-(2,2-Difluoroethyl)-3-methylazetidine is a compound of significant interest in the field of organic chemistry. It features a four-membered azetidine ring substituted with a 2,2-difluoroethyl group and a methyl group. The presence of the difluoroethyl group imparts unique chemical properties to the molecule, making it a valuable subject for research and application in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)-3-methylazetidine typically involves the introduction of the difluoroethyl group into the azetidine ring. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor is reacted with a difluoroethylating agent under controlled conditions. For instance, the reaction of 3-methylazetidine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The choice of solvents and catalysts also plays a significant role in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of difluoroethyl ketones or alcohols.
Reduction: Formation of difluoroethyl amines.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Difluoroethyl)-3-methylazetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)-3-methylazetidine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethyl)azetidine
- 3-Methylazetidine
- 2,2-Difluoroethylamine
Uniqueness
3-(2,2-Difluoroethyl)-3-methylazetidine is unique due to the combination of the difluoroethyl and methyl groups on the azetidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the difluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
3-(2,2-difluoroethyl)-3-methylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-6(2-5(7)8)3-9-4-6/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPRNIWKWQLXCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.